molecular formula C13H15N3O2 B12115109 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12115109
M. Wt: 245.28 g/mol
InChI Key: UUQKJDRBADFKCZ-UHFFFAOYSA-N
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Description

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step often involves coupling the oxadiazole and piperidine intermediates with a phenol derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring can form hydrogen bonds with enzymes and proteins. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)phenol: Lacks the oxadiazole ring, which may reduce its biological activity.

    1,2,4-Oxadiazole derivatives: These compounds may have similar biological activities but lack the piperidine ring, which can affect their pharmacokinetic properties.

Uniqueness

4-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of the piperidine and oxadiazole rings, which can provide a synergistic effect in its biological activity. This combination allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C13H15N3O2/c17-11-3-1-9(2-4-11)12-15-13(18-16-12)10-5-7-14-8-6-10/h1-4,10,14,17H,5-8H2

InChI Key

UUQKJDRBADFKCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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